Fenoldopam

Catalog No.
S568693
CAS No.
67227-56-9
M.F
C16H16ClNO3
M. Wt
305.75 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenoldopam

CAS Number

67227-56-9

Product Name

Fenoldopam

IUPAC Name

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

InChI

InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2

InChI Key

TVURRHSHRRELCG-UHFFFAOYSA-N

SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O

Solubility

4000 mg/L
2.72e-01 g/L

Synonyms

Corlopam, Fenoldopam, Fenoldopam Hydrobromide, Fenoldopam Mesylate, Hydrobromide, Fenoldopam, SK and F 82526, SK and F 82526J, SK and F-82526, SK and F-82526J, SK and F82526, SK and F82526J, SKF 82526, SKF 82526J, SKF-82526, SKF-82526J, SKF82526, SKF82526J

Canonical SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O
Fenoldopam is a white to off-white crystalline powder, soluble in water and alcohol. Its molecular formula is C16H16ClNO3, with a molecular weight of 311.75 g/mol. It has a melting point range of 167-170°C.
Fenoldopam is a synthetic dopamine analog that acts as a vasodilator and renal protective agent. It was approved by the FDA in 1997 for the treatment of hypertension in intravenous form. Fenoldopam enhances renal blood flow and glomerular filtration rate, making it an effective agent in acute care settings such as post-operative and critical care.
Fenoldopam synthesis involves the condensation of 2-(4-chlorophenyl)acetic acid with 2-aminomethyl-1,3-benzodioxole. The resulting intermediate is then reacted with thionyl chloride to produce the final product. The chemical identity and purity of fenoldopam can be determined using techniques such as HPLC, LC-MS, IR, and NMR spectroscopy.
Several analytical methods have been developed for the quantification of fenoldopam in biological samples. These include HPLC with UV or fluorescence detection, LC-MS/MS, and GC-MS. These methods have been used to measure the pharmacokinetics, biodistribution, and metabolism of fenoldopam in preclinical and clinical studies.
Fenoldopam acts primarily as a selective dopamine-1 (D1) receptor agonist. Activation of D1 receptors leads to vasodilation, natriuresis, and diuresis. Fenoldopam has been shown to increase urine output, lower serum creatinine, and improve renal function in patients with acute kidney injury. It has also been used in the treatment of glaucoma and cerebral vasospasm.
Fenoldopam has been generally well-tolerated in clinical trials, with a low incidence of adverse events. The most common side effects include headache, flushing, and hypotension. Fenoldopam has not been associated with significant cardiotoxicity or nephrotoxicity.
Fenoldopam has been investigated for its potential applications in several fields of research and industry, including hypertension, acute kidney injury, glaucoma, cerebral vasospasm, and cardiac surgery. It has shown promise in reducing the need for renal replacement therapy in critically ill patients and improving outcomes in glaucoma surgery.
Research into fenoldopam has focused on optimizing its pharmacokinetic and pharmacodynamic properties, improving its selectivity for D1 receptors, and developing new formulations and routes of administration. Several preclinical studies have also explored the potential of fenoldopam as a neuroprotective agent against traumatic brain injury and stroke.
Fenoldopam has potential implications in various fields of research and industry. In addition to its established clinical applications, it may also have a role in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Fenoldopam's renal protective properties may make it a candidate for use in chronic kidney disease and diabetic nephropathy.
Despite its promising pharmacological profile, fenoldopam has several limitations that need to be addressed in future research. These include its short half-life, poor oral bioavailability, and potential for tachyphylaxis. Future directions for research may involve the development of sustained-release formulations, combination therapy with other agents, and studies on its long-term safety and efficacy in various patient populations.
1. Optimization of fenoldopam's pharmacokinetic and pharmacodynamic profile
2. Development of sustained-release formulations for improved efficacy and patient compliance
3. Exploration of fenoldopam's potential as a neuroprotective agent in traumatic brain injury and stroke
4. Investigation of fenoldopam in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia
5. Combination therapy with other agents to improve efficacy and reduce adverse effects
6. Study of fenoldopam's long-term safety and efficacy in various patient populations, including those with chronic kidney disease and diabetic nephropathy
7. Development of novel routes of administration, including transdermal and intranasal delivery
8. Investigation of fenoldopam's potential use in other acute care settings, such as cardiac surgery and sepsis
9. Optimization of fenoldopam's selectivity for D1 receptors to reduce the potential for tachyphylaxis
10. Investigation of the underlying mechanisms behind fenoldopam's renal protective effects for potential therapeutic targets.

Physical Description

Solid

XLogP3

2.4

LogP

2
2.39 (LogP)
2

Related CAS

67227-57-0 (mesylate)
67287-54-1 (hydrobromide)

Other CAS

67227-56-9
67227-57-0

Wikipedia

Fenoldopam

Biological Half Life

The elimination half-life is about 5 minutes in mild to moderate hypertensives, with little difference between the R (active) and S isomers.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

Dopamine receptor agonists ameliorate bleomycin-induced pulmonary fibrosis by repressing fibroblast differentiation and proliferation

Yong Mou, Juan Liu, Ting Pan, Qi Wang, Kang Miao, Yongjian Xu, Weining Xiong, Jun Yu
PMID: 33901873   DOI: 10.1016/j.biopha.2021.111500

Abstract

Idiopathic pulmonary fibrosis (IPF) is the most common fatal interstitial lung disease, with limited therapeutic options. The abnormal and uncontrolled differentiation and proliferation of fibroblasts have been confirmed to play a crucial role in driving the pathogenesis of IPF. Therefore, effective and well-tolerated antifibrotic agents that interfere with fibroblasts would be an ideal treatment, but no such treatments are available. Remarkably, we found that dopamine (DA) receptor D1 (D1R) and DA receptor D2 (D2R) were both upregulated in myofibroblasts in lungs of IPF patients and a bleomycin (BLM)-induced mouse model. Then, we explored the safety and efficacy of DA, fenoldopam (FNP, a selective D1R agonist) and sumanirole (SMR, a selective D2R agonist) in reversing BLM-induced pulmonary fibrosis. Further data showed that DA receptor agonists exerted potent antifibrotic effects in BLM-induced pulmonary fibrosis by attenuating the differentiation and proliferation of fibroblasts. Detailed pathway analysis revealed that DA receptor agonists decreased the phosphorylation of Smad2 induced by TGF-β1 in primary human lung fibroblasts (PHLFs) and IMR-90 cells. Overall, DA receptor agonists protected mice from BLM-induced pulmonary fibrosis and may be therapeutically beneficial for IPF patients in a clinical setting.


Fenoldopam mesylate for treating psoriasis: A new indication for an old drug

Sindhu Doppalapudi, Anjali Jain, Wahid Khan, Abraham J Domb
PMID: 31715365   DOI: 10.1016/j.ijpharm.2019.118726

Abstract

Fenoldopam, a highly selective dopamine receptor agonist, is available in clinics as Corlopam™ i.v. for the management of severe hypertension. Recent reports demonstrate its anti-proliferative activity in vitro in a dose dependent manner. However, stability issues of the drug due to its susceptibility to oxidation, pH sensitivity, poor transdermal flux, and the barrier properties of skin present challenges to develop a topical formulation of fenoldopam. The aim of the present study is to suggest a stable topical formulation of fenoldopam for the treatment of psoriasis. Water washable ointment and glycerin-based carbopol anhydrous gel of fenoldopam intended for topical delivery were prepared and evaluated in vitro and in vivo. Results from pH dependent stability studies suggest the necessity to maintain acidic pH in final formulations. The presence of an acidic adjuster in ointment and unneutralised carbopol dispersion of anhydrous gel maintain the desired acidic environment in the formulations. Stability studies of prepared formulations performed for 90 days indicate that the drug remains stable in formulations. In vivo studies demonstrate the applicability of the formulations for better skin penetration, skin compliance, and photosafety. Efficacy studies using an imiquimod induced psoriasis model confirm the promising application of developed fenoldopam topical formulations for psoriasis.


Dopamine D

Liang Yang, Ye Yao, Ling Yong, Yaoyao Feng, Hong Su, Qingyu Yao, Junsheng Xue, Wei Lu, Tianyan Zhou
PMID: 31242439   DOI: 10.1016/j.ejphar.2019.172499

Abstract

The leading causes of death in breast cancer patients are disease recurrence and metastasis. Growing evidence has suggested that metastasis possibly originates from cancer stem-like cells (CSCs). Previous studies indicated dopamine decreased CSC frequency through activating dopamine D
receptor pathway. Hence, this study explored the efficacy of two dopamine D
receptor agonists in lung metastasis of breast cancer and the preliminary mechanism. The two dopamine D
receptor agonists, fenoldopam (FEN) and l-stepholidine (l-SPD), performed well in decreasing lung metastasis in 4T1 breast cancer model. And the cGMP in the primary tumor was significantly elevated while cAMP mildly elevated in FEN and l-SPD dosing groups. CSC markers (CD44
/CD24
and ALDH
) and MMP2 in 4T1 primary tumor were repressed after dopamine D
receptor agonist administration while E-cadherin up-regulated. FEN and l-SPD also inhibited cancer stemness and cell motility in vitro, and the inhibitory effects could be reversed by dopamine D
receptor antagonist SCH23390. Besides, FEN impacted the white blood cell increase caused by breast cancer disease showing decreased neutrophils but increased lymphocytes. Drug safety was verified in aspects of body weight, organ index and tissue section. In conclusion, dopamine D
receptor agonists FEN and l-SPD showed efficacy in inhibiting metastasis along with good safety in breast cancer, thus providing an alternative for anti-metastasis therapy in the future. Furthermore, this study also indicates that dopamine D
receptor may be a possible target for metastatic breast cancer treatment and even other cancers at a late stage.


Ligand recognition and allosteric regulation of DRD1-Gs signaling complexes

Peng Xiao, Wei Yan, Lu Gou, Ya-Ni Zhong, Liangliang Kong, Chao Wu, Xin Wen, Yuan Yuan, Sheng Cao, Changxiu Qu, Xin Yang, Chuan-Cheng Yang, Anjie Xia, Zhenquan Hu, Qianqian Zhang, Yong-Hao He, Dao-Lai Zhang, Chao Zhang, Gui-Hua Hou, Huanxiang Liu, Lizhe Zhu, Ping Fu, Shengyong Yang, Daniel M Rosenbaum, Jin-Peng Sun, Yang Du, Lei Zhang, Xiao Yu, Zhenhua Shao
PMID: 33571432   DOI: 10.1016/j.cell.2021.01.028

Abstract

Dopamine receptors, including D1- and D2-like receptors, are important therapeutic targets in a variety of neurological syndromes, as well as cardiovascular and kidney diseases. Here, we present five cryoelectron microscopy (cryo-EM) structures of the dopamine D1 receptor (DRD1) coupled to Gs heterotrimer in complex with three catechol-based agonists, a non-catechol agonist, and a positive allosteric modulator for endogenous dopamine. These structures revealed that a polar interaction network is essential for catecholamine-like agonist recognition, whereas specific motifs in the extended binding pocket were responsible for discriminating D1- from D2-like receptors. Moreover, allosteric binding at a distinct inner surface pocket improved the activity of DRD1 by stabilizing endogenous dopamine interaction at the orthosteric site. DRD1-Gs interface revealed key features that serve as determinants for G protein coupling. Together, our study provides a structural understanding of the ligand recognition, allosteric regulation, and G protein coupling mechanisms of DRD1.


Pharmacologic Control of Blood Pressure in Infants and Children

Joseph D Tobias, Aymen Naguib, Janet Simsic, Catherine D Krawczeski
PMID: 32915293   DOI: 10.1007/s00246-020-02448-2

Abstract

Alterations in blood pressure are common during the perioperative period in infants and children. Perioperative hypertension may be the result of renal failure, volume overload, or activation of the sympathetic nervous system. Concerns regarding end-organ effects or postoperative bleeding may mandate regulation of blood pressure. During the perioperative period, various pharmacologic agents have been used for blood pressure control including sodium nitroprusside, nitroglycerin, β-adrenergic antagonists, fenoldopam, and calcium channel antagonists. The following manuscript outlines the commonly used pharmacologic agents for perioperative BP including dosing regimens and adverse effect profiles. Previously published clinical trials are discussed and efficacy in the perioperative period reviewed.


Role of dopamine and selective dopamine receptor agonists on mouse ductus arteriosus tone and responsiveness

Stacey L Crockett, Micah Harris, Naoko Boatwright, Rachel L Su, Michael T Yarboro, Courtney D Berger, Elaine L Shelton, Jeff Reese, Jeffrey L Segar
PMID: 31816622   DOI: 10.1038/s41390-019-0716-x

Abstract

Indomethacin treatment for patent ductus arteriosus (PDA) is associated with acute kidney injury (AKI). Fenoldopam, a dopamine (DA) DA
-like receptor agonist dilates the renal vasculature and may preserve renal function during indomethacin treatment. However, limited information exists on DA receptor-mediated signaling in the ductus and fenoldopam may prevent ductus closure given its vasodilatory nature.
DA receptor expression in CD-1 mouse vessels was analyzed by qPCR and immunohistochemistry. Concentration-response curves were established using pressure myography. Pretreatment with SCH23390 (DA
-like receptor antagonist), phentolamine (α -adrenergic receptor antagonist) or indomethacin addressed mechanisms for DA-induced changes. Fenoldopam's effects on postnatal ductus closure were evaluated in vivo.
DA
receptors were expressed equally in ductus and aorta. High-dose DA induced modest vasoconstriction under newborn O
conditions. Phentolamine inhibited DA-induced constriction, while SCH23390 augmented constriction, consistent with a vasodilatory role for DA
receptors. Despite this, fenoldopam had little effect on ductus tone nor indomethacin- or O
-induced constriction and did not impair postnatal closure in vivo.
DA receptors are present in the ductus but have limited physiologic effects. DA-induced ductus vasoconstriction is mediated via α-adrenergic pathways. The absence of DA
-mediated impairment of ductus closure supports the study of potential role for fenoldopam during PDA treatment.


Fenoldopam Mesylate: A Narrative Review of Its Use in Acute Kidney Injury

Annalisa Noce, Giulia Marrone, Valentina Rovella, Andrea Busca, Caterina Gola, Michele Ferrannini, Nicola Di Daniele
PMID: 31038062   DOI: 10.2174/1389201020666190417124711

Abstract

Fenoldopam mesylate is a selective agonist of DA-1 receptors. It is currently used for the in-hospital treatment of severe hypertension. DA-1 receptors have high density in renal parenchyma and for this reason, a possible reno-protective role of Fenoldopam mesylate was investigated.
We examined all studies regarding the role of Fenoldopam mesylate in Acute Kidney Injury (AKI); particularly, those involving post-surgical patients, intensive care unit patients and contrastinduced nephropathy.
Fenoldopam mesylate was found to be effective in reducing the onset of postoperative AKI, when used before the development of the kidney damage. Positive results were also obtained in the management of intensive care unit patients with AKI, although the clinical studies investigated were few and conducted on small samples.
Conflicting results were achieved in contrast-induced nephropathy.


Instantaneous depolarization of T cells via dopamine receptors, and inhibition of activated T cells of Psoriasis patients and inflamed human skin, by D1-like receptor agonist: Fenoldopam

Aviad Keren, Amos Gilhar, Yehuda Ullmann, Marina Zlotkin-Frušić, Yoram Soroka, Abraham J Domb, Mia Levite
PMID: 31424569   DOI: 10.1111/imm.13109

Abstract

Activated T cells are pathological in various autoimmune and inflammatory diseases including Psoriasis, and also in graft rejection and graft-versus-host-disease. In these pathological conditions, selective silencing of activated T cells through physiological receptors they express remains a clinical challenge. In our previous studies we found that activation of dopamine receptors (DRs) in resting human T cells activates these cells, and induces by itself many beneficial T cell functions. In this study, we found that normal human T cells express all types of DRs, and that expression of D1R, D4R and D5R increases profoundly after T cell receptor (TCR) activation. Interestingly, DR agonists shift the membrane potential (V
) of both resting and activated human T cells, and induces instantaneous T cell depolarization within 15 seconds only. Thus, activation of DRs in T cells depolarize these immune cells, alike activation of DRs in neural cells. The skin of Psoriasis patients contains 20-fold more D1R
T cells than healthy human skin. In line with that, 25-fold more D1R
T cells are present in Psoriasis humanized mouse model. Highly selective D1-like receptor agonists, primarily Fenoldopam (Corlopam) - a D1-like receptor agonist and a drug used in hypertension, induced the following suppressive effects on activated T cells of Psoriasis patients: reduced chemotactic migration towards the chemokine SDF-1/CXCL12; reduced dramatically the secretion of eight cytokines: tumor necrosis factor-α, interferon-γ, interleukin-1β (IL-1β), IL-2, IL-4, IL-6, IL-8 and IL-10; and reduced three T cell activation proteins/markers: CD69, CD28 and IL-2. Next, we invented a novel topical/dermal Fenoldopam formulation, allowing it to be spread on, and providing prolonged and regulated release in, diseased skin. Our novel topical/dermal Fenoldopam: reduced secretion of the eight cytokines by activated human T cells; reduced IL-1β and IL-6 secretion by human lipopolysaccharide-inflamed skin; eliminated preferentially >90% of live and large/proliferating human T cells. Together, our findings show for the first time that both resting and activated T cells are depolarized instantaneously via DRs, and that targeting D1-like receptors in activated T cells and inflamed human skin by Fenoldopam, in Psoriasis, and potentially in other T cell-mediated diseases, could be therapeutic. Validation in vivo is required.


Role of Thioredoxin 1 in Impaired Renal Sodium Excretion of hD

Shaoxiong Wang, Xiaorong Tan, Peng Chen, Shuo Zheng, Hongmei Ren, Jin Cai, Lin Zhou, Pedro A Jose, Jian Yang, Chunyu Zeng
PMID: 30957627   DOI: 10.1161/JAHA.119.012192

Abstract

Background Dopamine D
receptor (D
R) plays an important role in the maintenance of blood pressure by regulating renal sodium transport. Our previous study found that human D
R mutant F173L transgenic ( hD
R
-TG) mice are hypertensive. In the present study, we aimed to investigate the mechanisms causing this renal D
R dysfunction in hD
R
-TG mice. Methods and Results Compared with wild-type D
R-TG ( hD
R
-TG) mice, hD
R
-TG mice have higher blood pressure, lower basal urine flow and sodium excretion, and impaired agonist-mediated natriuresis and diuresis. Enhanced reactive oxygen species production in hD
R
-TG mice is caused, in part, by decreased expression of antioxidant enzymes, including thioredoxin 1 (Trx1). Na
-K
-ATPase activity is increased in mouse renal proximal tubule cells transfected with hD
R
, but is normalized by treatment with exogenous recombinant human Trx1 protein. Regulation of Trx1 by D
R occurs by the phospholipase C/ protein kinase C (PKC) pathway because upregulation of Trx1 expression by D
R does not occur in renal proximal tubule cells from D
R knockout mice in the presence of a phospholipase C or PKC inhibitor. Fenoldopam, a D
R and D
R agonist, stimulates PKC activity in primary renal proximal tubule cells of hD5R
-TG mice, but not in those of hD
R
-TG mice. Hyperphosphorylation of hD
R
and its dissociation from Gαs and Gαq are associated with impairment of D
R-mediated inhibition of Na
-K
-ATPase activity in hD
R
-TG mice. Conclusions These suggest that hD
R
increases blood pressure, in part, by decreasing renal Trx1 expression and increasing reactive oxygen species production. Hyperphosphorylation of hD
R
, with its dissociation from Gαs and Gαq, is the key factor in impaired D
R function of hD
R
-TG mice.


Ciliotherapy: Remote Control of Primary Cilia Movement and Function by Magnetic Nanoparticles

Rajasekharreddy Pala, Ashraf M Mohieldin, Rinzhin T Sherpa, Sarmed H Kathem, Kiumars Shamloo, Zhongyue Luan, Jing Zhou, Jian-Guo Zheng, Amir Ahsan, Surya M Nauli
PMID: 30860808   DOI: 10.1021/acsnano.9b00033

Abstract

Patients with polycystic kidney disease (PKD) are characterized with uncontrolled hypertension. Hypertension in PKD is a ciliopathy, an abnormal function and/or structure of primary cilia. Primary cilia are cellular organelles with chemo and mechanosensory roles. In the present studies, we designed a cilia-targeted (CT) delivery system to deliver fenoldopam specifically to the primary cilia. We devised the iron oxide nanoparticle (NP)-based technology for ciliotherapy. Live imaging confirmed that the CT-Fe
O
-NPs specifically targeted primary cilia in cultured cells in vitro and vascular endothelia in vivo. Importantly, the CT-Fe
O
-NPs enabled the remote control of the movement and function of a cilium with an external magnetic field, making the nonmotile cilium exhibit passive movement. The ciliopathic hearts displayed hypertrophy with compromised functions in left ventricle pressure, stroke volume, ejection fraction, and overall cardiac output because of prolonged hypertension. The CT-Fe
O
-NPs significantly improved cardiac function in the ciliopathic hypertensive models, in which the hearts also exhibited arrhythmia, which was corrected with the CT-Fe
O
-NPs. Intraciliary and cytosolic Ca
were increased when cilia were induced with fluid flow or magnetic field, and this served as a cilia-dependent mechanism of the CT-Fe
O
-NPs. Fenoldopam-alone caused an immediate decrease in blood pressure, followed by reflex tachycardia. Pharmacological delivery profiles confirmed that the CT-Fe
O
-NPs were a superior delivery system for targeting cilia more specifically, efficiently, and effectively than fenoldopam-alone. The CT-Fe
O
-NPs altered the mechanical properties of nonmotile cilia, and these nano-biomaterials had enormous clinical potential for ciliotherapy. Our studies further indicated that ciliotherapy provides a possibility toward personalized medicine in ciliopathy patients.


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